N-(2-chloroethyl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-(2-chloroethyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-6-10-8(11)7-3-1-2-4-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHSYDJWJCESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloroethyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and related studies.
- Molecular Formula : C₇H₁₃ClN₁O
- Molecular Weight : 161.64 g/mol
- CAS Number : Not explicitly listed but closely related to compounds with similar structures.
This compound functions primarily as an alkylating agent. The chloroethyl group can form reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction can lead to cross-linking of DNA strands, inhibiting replication and transcription processes, ultimately resulting in cell death.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects across various cancer cell lines. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
- IC50 Values :
The compound has shown enhanced cytotoxicity in hypoxic conditions, suggesting that it may be particularly effective against tumors with poor oxygenation.
Comparative Studies
In comparative studies with other alkylating agents, this compound has been noted for its potency. For instance, it has been evaluated alongside nitrosoureas and other chloroethyl derivatives. The following table summarizes findings from various studies:
| Compound | IC50 (M) | Mechanism of Action |
|---|---|---|
| This compound | to | DNA alkylation |
| N-(2-chloroethyl)-N-nitrosoureas | to | DNA cross-linking |
| N-(2-chloroethyl)-N-nitrocarbamates | to | DNA alkylation |
Case Studies
- Study on Human Cancer Cell Lines : A study evaluated the effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer). The results indicated that the compound significantly inhibited cell proliferation, with an IC50 of approximately 1.0 nM in MCF-7 cells .
- Combination Therapies : In combination with other chemotherapeutic agents like methotrexate and 5-fluorouracil, this compound has shown synergistic effects, enhancing overall treatment efficacy .
- Mechanistic Insights : Research into the mechanistic actions revealed that the compound's ability to induce apoptosis in cancer cells is linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption and distribution within tissues, with a notable accumulation in tumor sites due to enhanced permeability and retention (EPR) effects. However, toxicity remains a concern, particularly regarding bladder toxicity associated with its metabolites .
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-chloroethyl)cyclopentanecarboxamide has been investigated for its cytotoxic properties, particularly its effectiveness against cancer cells.
- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects with IC50 values ranging from to , indicating potent activity against various cancer cell lines. Notably, the compound demonstrates increased cytotoxicity under nitrogen conditions compared to air, suggesting an oxygen-sensitive mechanism of action .
- Mechanism of Action : The compound's cytotoxicity may be attributed to its ability to alkylate DNA, leading to disruption of cellular processes and eventual cell death. This mechanism is common among many anticancer agents that target rapidly dividing cells .
Agricultural Applications
This compound is also explored for its potential as a herbicide.
- Herbicidal Activity : The compound has been tested for herbicidal properties using various methods such as leaf-dip tests and total spray tests on plants like tomato. These tests have shown that it can effectively inhibit plant growth, making it a candidate for agricultural use .
- Formulation Development : In formulations, this compound can be combined with other active ingredients to enhance efficacy and reduce the required application rates. This approach not only improves the environmental profile of herbicides but also addresses resistance issues in target weed populations .
Cytotoxicity Assessment
A study conducted on a series of compounds including this compound revealed significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications to the chloroethyl group could enhance potency and selectivity for cancer cells.
| Compound | IC50 (M) | Cell Line |
|---|---|---|
| This compound | MCF-7 | |
| Control (Standard Drug) | MCF-7 |
Herbicidal Testing
In herbicidal testing, this compound showed promising results in controlling weed species that are resistant to common herbicides.
| Test Method | Concentration | Result |
|---|---|---|
| Leaf-dip test | 1 g/100 mL | Effective |
| Total spray test | 1% solution | Effective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
